1-Chloro-2,4-dimethoxybenzene
Overview
Description
1-Chloro-2,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2. It is characterized by a benzene ring substituted with a chlorine atom and two methoxy groups at the 2 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxytoluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The chlorine atom can be reduced to form 2,4-dimethoxybenzene.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid.
Alkylation: Alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Nitration: 1-Chloro-2,4-dimethoxy-5-nitrobenzene.
Sulfonation: this compound-5-sulfonic acid.
Alkylation: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
1-Chloro-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which are electron-donating. This activation facilitates electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the reactivity and orientation of further substitutions on the benzene ring.
Comparison with Similar Compounds
- 1-Chloro-2,5-dimethoxybenzene
- 1-Chloro-3,4-dimethoxybenzene
- 1-Chloro-2,6-dimethoxybenzene
Comparison: 1-Chloro-2,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and the types of reactions it undergoes. For example, the 2,4-dimethoxy substitution pattern provides different electronic effects compared to the 2,5- or 3,4-dimethoxy isomers, leading to variations in reactivity and product formation in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
1-chloro-2,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCRGFGCIQFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220783 | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-13-0 | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20220783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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